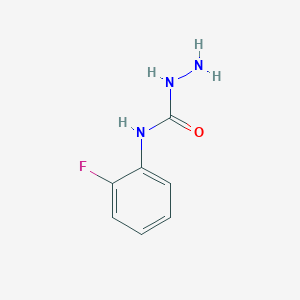![molecular formula C20H12BrFN6O2 B2380466 N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide CAS No. 1251584-26-5](/img/structure/B2380466.png)
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide” is a complex organic compound. It contains a nicotinamide group, which is a component of coenzyme A, a molecule that plays a key role in metabolism . The compound also contains a methylsulfonyl group and a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the sulfonyl and amide groups, and this could affect its physical and chemical properties .Chemical Reactions Analysis
Amines, such as the one in this compound, can act as weak bases, accepting a proton from water to form substituted ammonium ions . This property could make the compound reactive with acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polar groups it contains .Applications De Recherche Scientifique
Mu-opioid Receptor Interaction and Potential Obesity Treatment
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide has been studied for its interaction with opioid receptors, particularly the mu-opioid receptor subtype. This interaction has implications for potential obesity treatments. A derivative of this compound showed potent inhibition of the mu-opioid receptor, suggesting its role in animal feeding regulation and supporting its development as a potential agent for treating human obesity (Zhang et al., 2006).
GPBAR1 Agonist in Metabolic Syndrome Treatment
2-Phenoxy-nicotinamides, a class of compounds including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. These compounds are considered targets in treating obesity, type 2 diabetes, and metabolic syndrome. Extensive studies have highlighted their potential in optimizing GPBAR1 agonists with favorable properties for treating these conditions (Martin et al., 2013).
Corrosion Inhibition in Industrial Applications
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide derivatives have been studied for their corrosion inhibition effects, particularly on mild steel in hydrochloric acid solutions. These studies are vital in understanding the compound's potential in industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).
Biochemical Assays and Disease Link Studies
Nicotinamide derivatives, including N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide, have been extensively used in biochemical assays to study their substrate scope and potential for inhibitor development. NNMT (Nicotinamide N-methyltransferase), an enzyme closely linked with this compound, has been linked to diseases like cancer, Parkinson's disease, diabetes, and obesity. Developing assays for these compounds provides insights into disease mechanisms and potential therapeutic approaches (van Haren et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
5-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN6O2/c21-14-3-1-2-13(8-14)19-24-18(30-26-19)10-27-20(29)17-9-16(25-28(17)11-23-27)12-4-6-15(22)7-5-12/h1-9,11H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHFWNRZHCSNLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2380384.png)

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)



![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)
![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)